molecular formula C22H22N2O3 B6500471 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide CAS No. 862829-78-5

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide

Cat. No. B6500471
CAS RN: 862829-78-5
M. Wt: 362.4 g/mol
InChI Key: LQJYQFRKVZTJBE-UHFFFAOYSA-N
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Description

The compound “3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has an amide group (-CONH2), a common functional group in organic chemistry, and a phenyl group (a benzene ring minus one hydrogen), which is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzofuran ring is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The amide group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzofuran ring, amide group, and phenyl group in this compound would likely contribute to its properties. For example, the benzofuran ring could contribute to the compound’s aromaticity and stability, while the amide group could participate in hydrogen bonding, affecting the compound’s solubility and boiling point .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .

properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-19(14-15-8-4-5-9-15)24-20-17-12-6-7-13-18(17)27-21(20)22(26)23-16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYQFRKVZTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclopentylacetamido)-N-phenylbenzofuran-2-carboxamide

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